molecular formula C11H9BrN2O3 B11772055 1-(4-Bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

1-(4-Bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

Cat. No.: B11772055
M. Wt: 297.10 g/mol
InChI Key: BBAQOKRFHUCEPU-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a bromophenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic conditions . Another approach is the [3+2] cycloaddition of alkynes with diazo compounds, often catalyzed by transition metals .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors for the cyclization reactions. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromophenyl and methoxy groups on the pyrazole ring enhances its versatility in various applications .

Biological Activity

1-(4-Bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid (CAS No. 263237-96-3) is a compound that has garnered attention for its diverse biological activities. This article reviews the available literature on its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₁H₉BrN₂O₃
  • Molecular Weight : 297.10 g/mol
  • Structure : The compound features a pyrazole ring substituted with a bromophenyl group and a methoxy group, which are critical for its biological activity.

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazole scaffold have been linked to antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
7dMDA-MB-2311.0Induces apoptosis via caspase activation
10cHepG22.5Cell cycle arrest
7hMDA-MB-23110.0Microtubule destabilization

These findings suggest that the structural modifications in pyrazole derivatives can enhance their anticancer potential, making them promising candidates for further development in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole compounds have also been extensively documented. For instance, certain derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

CompoundCytokine Inhibition (%) at 10 µMReference
Compound ATNF-α: 76%, IL-6: 86%Dexamethasone Standard
Compound BTNF-α: 61%, IL-6: 93%Current Study

This data highlights the potential of these compounds in managing inflammatory diseases .

Antimicrobial Activity

The antimicrobial effects of pyrazole derivatives have been investigated against various bacterial strains. Compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound XE. coli40 µg/mL
Compound YS. aureus20 µg/mL
Compound ZPseudomonas aeruginosa25 µg/mL

These results suggest that the presence of specific functional groups in the pyrazole structure enhances antimicrobial activity .

Case Studies

A notable study synthesized various pyrazole derivatives and assessed their biological activity. The results indicated that modifications at the pyrazole ring significantly influenced their anticancer and anti-inflammatory properties. For example, the introduction of different substituents on the phenyl ring improved the compounds' ability to inhibit tumor growth in vivo .

Properties

Molecular Formula

C11H9BrN2O3

Molecular Weight

297.10 g/mol

IUPAC Name

1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylic acid

InChI

InChI=1S/C11H9BrN2O3/c1-17-10-6-9(11(15)16)13-14(10)8-4-2-7(12)3-5-8/h2-6H,1H3,(H,15,16)

InChI Key

BBAQOKRFHUCEPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NN1C2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

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